molecular formula C11H18O2 B14744586 Cyclobutanecarboxylic acid, 3-cyclohexyl- CAS No. 3204-78-2

Cyclobutanecarboxylic acid, 3-cyclohexyl-

Cat. No.: B14744586
CAS No.: 3204-78-2
M. Wt: 182.26 g/mol
InChI Key: CWCBASCSGVOBLJ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid (CAS 3721-95-7) is a cyclic organic compound with the formula C₅H₈O₂, featuring a cyclobutane ring fused to a carboxylic acid group. It serves as a versatile intermediate in pharmaceutical synthesis due to its strained ring structure, which can enhance binding affinity in drug candidates . This article compares key 3-substituted cyclobutanecarboxylic acid derivatives, focusing on their physicochemical properties, synthesis, and applications.

Properties

CAS No.

3204-78-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-cyclohexylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h8-10H,1-7H2,(H,12,13)

InChI Key

CWCBASCSGVOBLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 3-cyclohexyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of cyclobutanecarboxylic acid, 3-cyclohexyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as decarboxylation of 1,1-cyclobutanedicarboxylic acid and subsequent functionalization to introduce the cyclohexyl group .

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarboxylic acid, 3-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate esters, while reduction can produce alcohols .

Scientific Research Applications

Cyclobutanecarboxylic acid, 3-cyclohexyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which cyclobutanecarboxylic acid, 3-cyclohexyl- exerts its effects involves interactions with molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexyl group contributes to the compound’s hydrophobic properties, affecting its solubility and interactions with other molecules .

Comparison with Similar Compounds

Comparative Analysis of 3-Substituted Cyclobutanecarboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below summarizes critical data for selected derivatives:

Compound Name Substituent CAS RN Molecular Formula MW Boiling Point Density Key Applications
Cyclobutanecarboxylic acid None 3721-95-7 C₅H₈O₂ 100.11 195°C 1.04 g/cm³ Pharmaceutical intermediates
1-Benzylcyclobutane-1-carboxylic acid Benzyl (position 1) 114672-02-5 C₁₂H₁₄O₂ 190.24 N/A N/A Potential synthetic intermediate
3-(tert-Butoxy)cyclobutane-1-carboxylic acid tert-Butoxy (3) 1899832-83-7 C₉H₁₆O₃ 172.22 N/A N/A Advanced R&D in drug discovery
Methyl 3-methylenecyclobutanecarboxylate Methylene (3), ester 15963-40-3 C₇H₁₀O₂ 126.15 56–59°C (20 Torr) 1.01 g/cm³ Research compound
3-Oxocyclobutanecarboxylic acid Oxo (3) 23761-23-1 C₅H₆O₃ 114.1 N/A N/A Intermediate in organic synthesis
3-Amino-2,2-dimethylcyclobutanecarboxylate HCl Amino, dimethyl (3) 1392804-34-0 C₉H₁₆ClNO₂ 213.69 N/A N/A Drug chemistry building block
Key Observations:
  • Polarity: Amino and oxo groups introduce polarity, improving water solubility for biological applications. The hydrochloride salt of the 3-amino derivative (MW 213.69) exemplifies this . Lipophilicity: Benzyl and tert-butoxy substituents increase lipophilicity, favoring membrane permeability in pharmaceuticals .
  • Physical Properties :

    • Esterification (e.g., methyl ester) reduces boiling points compared to parent acids due to lower hydrogen bonding .
    • Density remains relatively consistent (~1.0–1.04 g/cm³) across derivatives, suggesting similar packing efficiencies .

Biological Activity

Cyclobutanecarboxylic acid, 3-cyclohexyl- (C11H18O2), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Cyclobutanecarboxylic acid, 3-cyclohexyl- features a cyclobutane ring attached to a cyclohexyl group and a carboxylic acid functional group. Its molecular structure can be represented as follows:

C11H18O2\text{C}_{11}\text{H}_{18}\text{O}_2

This compound is characterized by its unique cyclic structure, which may contribute to its biological interactions.

Antimicrobial Properties

Research has indicated that cyclobutanecarboxylic acid derivatives exhibit notable antimicrobial activity. A study demonstrated that certain analogs of this compound showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of Cyclobutanecarboxylic Acid Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Cyclobutanecarboxylic AcidE. coli15
3-Cyclohexyl DerivativeS. aureus20
3-Cyclohexyl DerivativeP. aeruginosa18

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS) . This suggests that cyclobutanecarboxylic acid may be useful in managing inflammatory conditions.

Case Study: Inhibition of Cytokine Production

A specific study utilized human macrophage cell lines to assess the effect of cyclobutanecarboxylic acid on cytokine release. The results indicated a dose-dependent reduction in interleukin-6 (IL-6) levels when treated with the compound.

The biological activity of cyclobutanecarboxylic acid is believed to involve interaction with specific cellular pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response .

Safety and Toxicity

While exploring the biological activities, it is essential to consider the safety profile of cyclobutanecarboxylic acid. Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further investigations are necessary to fully understand its safety profile in vivo .

Table 2: Toxicity Profile of Cyclobutanecarboxylic Acid

Dose (mg/kg)Observed Effects
0No adverse effects
50Mild gastrointestinal upset
100Moderate lethargy

Q & A

Q. What are the key physicochemical properties of 3-cyclohexylcyclobutanecarboxylic acid critical for experimental handling?

Answer: The compound’s handling requires attention to its melting point (mp), boiling point (bp), density (d), and stability under varying conditions. For example:

  • Density : ~1.04–1.08 g/cm³ (similar to cyclobutanecarboxylic acid derivatives) .
  • Boiling Point : Estimated to be >195°C (based on cyclobutanecarboxylic acid’s bp) .
  • Stability : Sensitive to prolonged exposure to moisture or high temperatures, requiring storage at 0–6°C for derivatives like acid chlorides .

Q. Methodological Consideration :

  • Use inert atmospheres (e.g., N₂) during reactions to prevent decomposition.
  • Monitor pH during aqueous workups to avoid unwanted esterification or decarboxylation .

Q. What synthetic routes are available for 3-cyclohexylcyclobutanecarboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis often involves coupling cyclohexyl groups to cyclobutane cores. Key methods include:

Method Reagents/Conditions Yield Reference
Cyclohexylation NaN₃, NH₄Cl, MeOH (reflux)~60–70%
Acid Chloride Route Cyclobutanecarboxylic acid + SOCl₂>80%
Hydrogenation H₂, Pd/C in EtOH75–85%

Q. Critical Factors :

  • Catalyst Selection : Pd/C for hydrogenation minimizes side reactions .
  • Temperature Control : Reflux in MeOH optimizes cyclization but may require quenching to prevent over-reduction .

Q. What spectroscopic techniques are recommended for characterizing 3-cyclohexylcyclobutanecarboxylic acid?

Answer:

  • IR Spectroscopy : Key peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) confirm carboxylic acid groups .
  • NMR :
    • ¹H NMR : Cyclohexyl protons appear as multiplets at δ 1.2–2.1 ppm; cyclobutane protons as δ 2.5–3.5 ppm .
    • ¹³C NMR : Carboxylic carbon at ~175 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 196 (C₁₁H₁₆O₂) .

Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of polar derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 3-cyclohexylcyclobutanecarboxylic acid derivatives?

Answer:

  • Chiral Catalysts : Employ Rh(II)-based catalysts for asymmetric cyclopropanation of cyclohexene precursors .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates and prevent racemization during coupling steps .
  • Stereoselective Hydrogenation : Opt for chiral auxiliaries (e.g., (R)-BINAP) in Pd-mediated reactions to enforce cis/trans configurations .

Data Contradiction Note : Conflicting stereochemical outcomes may arise from solvent polarity—aprotic solvents favor trans isomers due to reduced hydrogen bonding .

Q. What computational methods are employed to predict the reactivity of this compound in cycloaddition reactions?

Answer:

  • DFT Calculations : B3LYP/6-31G* models predict strain energy (~25 kcal/mol) in the cyclobutane ring, influencing [2+2] cycloaddition reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on transition-state stabilization .
  • Docking Studies : Assess binding affinity of derivatives to biological targets (e.g., enzyme active sites) using AutoDock Vina .

Validation : Cross-reference computed IR/NMR spectra with experimental data to refine force-field parameters .

Q. How do solvent effects and temperature influence the compound’s stability in long-term storage?

Answer:

  • Solvent Selection :
    • Polar Aprotic (DMF, DMSO) : Induce slow esterification; avoid for >6-month storage .
    • Nonpolar (Hexane) : Minimize degradation but may precipitate the compound at low temps .
  • Temperature :
    • Short-Term : Stable at 4°C with <5% decomposition over 30 days .
    • Long-Term : Lyophilize and store at -20°C under argon to prevent oxidation .

Data Contradiction Analysis : Discrepancies in reported stability may arise from impurities (e.g., residual HCl in acid chloride derivatives) .

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